N-Benzyliodoacetamide
Description
N-Benzyliodoacetamide (IUPAC name: 2-iodo-N-(phenylmethyl)acetamide) is an organoiodine compound with the molecular formula C₉H₁₀INO and a molecular mass of 275.089 g/mol . Its structure comprises a benzyl group (C₆H₅CH₂–) attached to the nitrogen of an acetamide backbone, with an iodine atom substituted at the α-carbon (Figure 1). This iodine substitution confers unique reactivity, particularly in alkylation and nucleophilic substitution reactions, making it valuable in organic synthesis and pharmaceutical research. The compound is cataloged under CAS RN 64297-96-7 and ChemSpider ID 166467 .
Properties
IUPAC Name |
N-benzyl-2-iodoacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10INO/c10-6-9(12)11-7-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPAMOMHSMMPECG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CI | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10INO | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80214522 | |
| Record name | Betsamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80214522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.09 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64297-96-7 | |
| Record name | Betsamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064297967 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC134501 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=134501 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Betsamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80214522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
Key Observations :
- Iodo vs. Chloro Substitution : The iodine atom in this compound has a larger atomic radius and weaker C–I bond (vs. C–Cl in N-Benzyl-2-chloroacetamide), enhancing its leaving-group ability in SN2 reactions .
- Ketone Functionality: N-Benzylacetoacetamide’s 3-oxo group enables keto-enol tautomerism, broadening its utility in coordination chemistry and catalysis .
- Simplified Backbone : Benzeneacetamide lacks the benzyl group, reducing steric hindrance and altering solubility in polar solvents .
2.4 Research Findings
- Crystal Packing : Chloroacetamide derivatives (e.g., N-Benzyl-2-chloroacetamide) exhibit hydrogen-bonded chains in crystal structures, influencing solubility . Similar studies for this compound are lacking but hypothesized to show weaker intermolecular forces due to iodine’s size.
- Pharmacological Relevance: N-Benzylacetamide’s role in lacosamide monographs highlights regulatory acceptance, whereas iodo derivatives are explored for radiopharmaceuticals .
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